2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride
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Overview
Description
2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO It is a derivative of cyclopentene, featuring three methyl groups and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride typically involves the chlorination of 2,2,3-trimethylcyclopent-3-ene-1-carboxylic acid. This reaction can be carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
2,2,3-Trimethylcyclopent-3-ene-1-carboxylic acid+SOCl2→2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3-trimethylcyclopent-3-ene-1-carboxylic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Research: Employed in mechanistic studies and reaction optimization.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-ene-1-carbonyl chloride: Lacks the methyl groups, making it less sterically hindered.
2,2-Dimethylcyclopent-3-ene-1-carbonyl chloride: Similar structure but with fewer methyl groups.
3-Methylcyclopent-3-ene-1-carbonyl chloride: Only one methyl group, leading to different reactivity and steric properties.
Uniqueness
2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride is unique due to the presence of three methyl groups, which influence its steric and electronic properties. These modifications can affect its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2,2,3-trimethylcyclopent-3-ene-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c1-6-4-5-7(8(10)11)9(6,2)3/h4,7H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSVUCGAZVWADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664615 |
Source
|
Record name | 2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65514-84-3 |
Source
|
Record name | 2,2,3-Trimethylcyclopent-3-ene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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